2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Description
2-({[2-(4-Chlorophenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a sulfanylmethyl group at the 2-position of the heterocyclic core. This substituent is further functionalized with a 2-(4-chlorophenoxy)ethyl chain, introducing a chlorine atom at the para position of the phenoxy moiety. The molecular formula of the compound is C₁₆H₁₆ClN₂OS, with a molecular weight of 326.83 g/mol.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-12-5-7-13(8-6-12)20-9-10-21-11-16-18-14-3-1-2-4-15(14)19-16/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCOUWWLEOPGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-mercaptobenzimidazole with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it acts as a GPR142 antagonist, inhibiting insulin secretion from islets induced by L-tryptophan and other agonists . This interaction involves binding to the GPR142 receptor, leading to downstream effects that modulate insulin secretion and exhibit anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole
This compound (C₂₄H₂₄N₂O₂S, MW = 428.52 g/mol) shares the benzimidazole core but differs in substituent composition:
- 1-Position: 2-(4-Methylphenoxy)ethyl group.
- 2-Position: 2-Phenoxyethylsulfanyl group.
Key Structural Differences:
Implications:
- Electronic Effects : The 4-chloro group in the target compound may enhance electrophilicity and influence binding interactions compared to the 4-methyl group in the analog.
- Solubility : The smaller molecular weight and chloro substituent of the target compound could improve solubility in polar solvents relative to the bulkier analog.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
The compound 2-({[2-(4-chlorophenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 362.9 g/mol. The IUPAC name is 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole. The structure includes a chlorophenoxy group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O2S |
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-1,3-benzodiazole |
| InChI | InChI=1S/C18H19ClN2O2S/c1-22-11-10-21-17-5-3-2-4-16(17)20-18(21)24-13-12-23-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-chlorophenol with ethylene oxide to produce 2-(4-chlorophenoxy)ethanol.
- Chlorination : This is followed by the reaction with thionyl chloride to create 2-(4-chlorophenoxy)ethyl chloride.
- Sulfanylation : The intermediate reacts with 2-mercaptoethanol to yield the sulfanyl derivative.
- Cyclization : Finally, cyclization occurs with o-phenylenediamine under acidic conditions to form the target compound.
The biological activity of 2-({[2-(4-chlorophenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence various cellular pathways, including those regulating cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds containing benzodiazole moieties often exhibit anticancer properties. For example, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 . The structure–activity relationship (SAR) analysis suggests that substituents on the benzodiazole ring significantly affect cytotoxicity against different cancer cell lines.
Anti-inflammatory Properties
In addition to anticancer effects, there are indications that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Effects : A study demonstrated that thiazole and benzodiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another investigation reported that related compounds showed promising antibacterial activity against drug-resistant strains of bacteria, suggesting potential applications in treating infections caus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
